Waglerin-1 is a potent neurotoxin derived from the venom of the speckled pit viper, Trimeresurus wagleri, which is predominantly found in Southeast Asia. This peptide toxin consists of 22 amino acids and plays a significant role in the snake's predatory behavior by blocking nicotinic acetylcholine receptors, thus interfering with neuromuscular transmission. The amino acid sequence of Waglerin-1 is as follows: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg, featuring an intramolecular disulfide bond that contributes to its structural stability and biological activity .
The synthesis of Waglerin-1 and its analogs typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a stepwise manner on a solid support. This method allows for precise control over the sequence and composition of the peptide.
In a study conducted by Hsiao Yu-Mei, Waglerin-1 analogs were synthesized using automated solid-phase synthesis followed by cleavage from the resin and deprotection of side chains. The products were then purified using high-performance liquid chromatography (HPLC) and characterized through mass spectrometry and amino acid analysis. The process involved careful monitoring of reaction conditions to ensure high yield and purity of the final product .
The three-dimensional structure of Waglerin-1 has been elucidated using techniques such as nuclear magnetic resonance spectroscopy. The presence of an intramolecular disulfide bond contributes to its unique looping structure, which is critical for its interaction with nicotinic acetylcholine receptors .
The molecular formula for Waglerin-1 is C112H175N37O26S2, with a molecular weight of approximately 2520 Da. The peptide appears as a white lyophilized solid and is soluble in water or saline buffers .
Waglerin-1 primarily acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting muscle contraction. This mechanism involves competitive inhibition where Waglerin-1 competes with acetylcholine for binding sites on the receptor.
Research indicates that Waglerin-1 exhibits significantly higher binding affinity for nicotinic acetylcholine receptors from adult mice compared to those from rats or humans, with an inhibitory concentration (IC50) demonstrating its potency . Furthermore, studies have shown that modifications to specific amino acids within its structure can dramatically alter its toxicological profile and binding efficiency .
Waglerin-1 functions as a competitive antagonist at the muscle nicotinic acetylcholine receptor. Upon binding, it prevents acetylcholine from initiating muscle contraction by blocking ion flow through the receptor channel.
The binding process involves conformational changes within the receptor that inhibit its activation. This blockade leads to paralysis and potentially fatal consequences if not counteracted by medical intervention.
Experimental data suggest that Waglerin-1 can reduce muscle contractions by up to 80% in vitro, highlighting its effectiveness as a neuromuscular blocker .
Waglerin-1 is characterized as a white lyophilized powder with high solubility in aqueous solutions. Its stability is influenced by environmental factors such as pH and temperature.
The peptide's chemical properties include:
Relevant analyses have shown that alterations in specific residues can affect both its physical stability and biological activity.
Waglerin-1 has various scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: